molecular formula C20H22FN5O B6458097 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole CAS No. 2548980-43-2

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

Cat. No.: B6458097
CAS No.: 2548980-43-2
M. Wt: 367.4 g/mol
InChI Key: RAHBITRGTLUKIK-UHFFFAOYSA-N
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Description

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a useful research compound. Its molecular formula is C20H22FN5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18083850 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole moiety, a piperazine ring, and a pyrimidine derivative. The presence of fluorine and cyclopropyl groups contributes to its unique pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, particularly in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and dopamine.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like phosphodiesterases and kinases, which are crucial in signal transduction pathways.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating that the compound may induce apoptosis through intrinsic or extrinsic pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Cell Line/Target IC50 Value (µM) Reference
CytotoxicityHeLa (cervical cancer)12.5
AntiproliferativeMCF7 (breast cancer)15.0
Enzyme Inhibition (PDE)Human brain homogenate8.0
Receptor Binding Affinity5-HT2A receptorKd = 50 nM

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of various cancer cell lines with the compound demonstrated significant inhibition of cell proliferation, particularly in HeLa cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Neuropharmacological Evaluation : In animal models, the compound showed promise as a CNS agent, with observed anxiolytic and antidepressant-like effects in behavioral tests. These effects were linked to modulation of serotonin receptors.

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while this compound exhibits low toxicity at therapeutic doses, further investigations are necessary to fully understand its safety margins.

Properties

IUPAC Name

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-12-13(2)22-18(14-3-4-14)24-19(12)25-7-9-26(10-8-25)20-23-16-6-5-15(21)11-17(16)27-20/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBITRGTLUKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.